molecular formula C17H13N3OS B3060369 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide CAS No. 306979-39-5

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide

Katalognummer B3060369
CAS-Nummer: 306979-39-5
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: KIWRFBMYXOFTFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide, also known as DBC, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2010 by a group of researchers from the University of California, San Francisco. Since then, DBC has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its potential applications in various fields of research.

Wirkmechanismus

The mechanism of action of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide involves the inhibition of PARP enzymes by binding to the catalytic domain of the enzyme. This leads to the accumulation of DNA damage and cell death. N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit inflammation, and reduce oxidative stress. N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide has also been shown to improve glucose metabolism and reduce insulin resistance in animal models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide is its potency as a PARP inhibitor. It has been shown to be more potent than other PARP inhibitors, such as olaparib and veliparib. However, one of the limitations of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide is its poor solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the use of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide in scientific research. One potential application is in the treatment of cancer. N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells and may be a promising candidate for the development of new cancer therapies. Another potential application is in the treatment of neurodegenerative diseases. N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide has been shown to reduce oxidative stress and inflammation, which are key factors in the development of these diseases. Finally, N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide may also have applications in the field of regenerative medicine, as it has been shown to promote the differentiation of stem cells into specific cell types.

Wissenschaftliche Forschungsanwendungen

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide has been widely used in scientific research as a small molecule inhibitor of the PARP family of enzymes. PARP enzymes play a crucial role in DNA repair and cell survival. Inhibition of these enzymes can lead to the accumulation of DNA damage and cell death. N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide has been shown to be a potent inhibitor of PARP enzymes and has been used in various studies to investigate the role of PARP in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.

Eigenschaften

IUPAC Name

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c21-16(14-6-3-9-22-14)20-17-18-10-12-8-7-11-4-1-2-5-13(11)15(12)19-17/h1-6,9-10H,7-8H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWRFBMYXOFTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377671
Record name N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide

CAS RN

306979-39-5
Record name N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.